ACTH is derived from proopiomelanocortin (POMC), a precursor polypeptide that is cleaved to produce several biologically active peptides, including ACTH and melanocyte-stimulating hormones. The classification of ACTH (17-39) falls under the category of peptide hormones, specifically as a fragment of ACTH that retains some functional properties related to adrenal stimulation.
The synthesis of ACTH (17-39) can be achieved through various methods, including solid-phase peptide synthesis (SPPS). This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis typically involves:
This method ensures high purity and yield, which are critical for subsequent biological assays.
The molecular structure of ACTH (17-39) consists of a linear chain of amino acids with specific sequences that confer its biological activity. The sequence is as follows:
This fragment exhibits structural features that allow it to interact with melanocortin receptors, particularly melanocortin receptor 2, which mediates its effects on adrenal steroidogenesis.
ACTH (17-39) participates in several biochemical reactions primarily involving receptor binding and signal transduction pathways:
The mechanism of action of ACTH (17-39) involves:
This cascade illustrates the critical role of ACTH in regulating stress responses and metabolic processes.
Relevant analytical methods such as mass spectrometry can be employed to confirm purity and structural integrity.
ACTH (17-39) has several applications in scientific research:
Adrenocorticotropic hormone fragment 17-39 (ACTH (17-39)), also termed corticotropin-like intermediate lobe peptide (CLIP), is a 23-amino acid peptide generated from the proteolytic cleavage of full-length ACTH (1-39). Its sequence (Arg-Pro-Val-Lys-Val-Tyr-Pro-Asn-Gly-Ala-Glu-Asp-Glu-Ser-Ala-Glu-Ala-Phe-Pro-Leu-Glu-Phe) lacks the N-terminal bioactive core of ACTH (1-24) required for adrenal steroidogenesis. Unlike its precursor, ACTH (17-39) undergoes minimal post-translational modifications. Crucially, it retains the C-terminal amidation at Phe³⁹, a feature shared with full-length ACTH that enhances stability but does not confer melanocortin receptor (MCR) binding activity [2] [8]. No glycosylation or phosphorylation sites are identified in this fragment, distinguishing it from other POMC-derived peptides like β-endorphin [5].
ACTH (17-39) contrasts structurally and functionally with other POMC derivatives:
Table 1: Key Structural Features of ACTH Fragments
Peptide | Amino Acid Sequence | Length | Modifications | Receptor Targets |
---|---|---|---|---|
ACTH (1-39) | 1-39 | 39 aa | C-terminal amidation | MC2R |
ACTH (1-24) | 1-24 | 24 aa | None (bioactive core) | MC2R |
ACTH (17-39) | 17-39 | 23 aa | C-terminal amidation | None known |
α-MSH | 1-13 | 13 aa | N-acetylation, C-terminal amidation | MC1R/MC3R/MC4R |
ACTH (17-39) is generated through tissue-specific cleavage of POMC, a 241-amino acid precursor. Key enzymes include:
Table 2: Proteolytic Processing of POMC to ACTH (17-39)
Enzyme | Tissue Expression | Cleavage Site in ACTH | Products |
---|---|---|---|
PC1 | Anterior pituitary | None for ACTH | ACTH (1-39), β-LPH |
PC2 | Intermediate pituitary, skin, brain | Lys¹⁶-Arg¹⁷ | ACTH (1-17)/α-MSH, ACTH (17-39)/CLIP |
Functional Significance of ACTH (17-39)
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7